molecular formula C22H32O3 B587255 6,7-Dihydro Canrenone Lactol CAS No. 52520-27-1

6,7-Dihydro Canrenone Lactol

Cat. No.: B587255
CAS No.: 52520-27-1
M. Wt: 344.495
InChI Key: GCPALHVCPNEJKY-ZQVQXZBISA-N
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Chemical Reactions Analysis

6,7-Dihydro Canrenone Lactol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dihydro Canrenone Lactol has several scientific research applications, including:

Comparison with Similar Compounds

6,7-Dihydro Canrenone Lactol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its applications in proteomics research.

Biological Activity

6,7-Dihydro Canrenone Lactol (CAS No. 52520-27-1) is a derivative of canrenone, an aldosterone antagonist used primarily as a diuretic. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of mineralocorticoid receptor activity and its influence on various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts as a mineralocorticoid receptor antagonist . Its mechanism involves:

  • Inhibition of Aldosterone Activity : By blocking the mineralocorticoid receptors, it reduces the effects of aldosterone, which is crucial in regulating sodium and potassium balance and blood pressure.
  • Impact on Cell Proliferation : Research indicates that this compound can inhibit platelet-derived growth factor (PDGF)-induced cell proliferation and motility, suggesting potential roles in cancer therapy and fibrosis prevention .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Diuretic Activity : Similar to its parent compound canrenone, it promotes diuresis by antagonizing aldosterone's effects on renal function.
  • Anti-inflammatory Properties : Studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Cardiovascular Benefits : By modulating mineralocorticoid receptor activity, it may help manage hypertension and other cardiovascular diseases linked to excessive aldosterone levels .

In Vitro Studies

In vitro studies have demonstrated several key findings regarding the biological activity of this compound:

  • Cell Viability Assays : Experiments using hepatic stellate cells showed that varying concentrations (1, 5, 10, 25 μM) could significantly affect cell viability and proliferation rates .
  • Signaling Pathway Modulation : The compound has been shown to alter signaling pathways associated with inflammation and fibrosis by affecting cytokine production and cellular responses to growth factors .

In Vivo Studies

In vivo research provides further insights into the efficacy of this compound:

  • Animal Models : Studies involving Sprague-Dawley rats treated with different doses (10.25 mg/mL and 20.5 mg/mL) indicated significant changes in sodium and potassium excretion rates alongside alterations in plasma aldosterone levels over a six-week treatment period .
  • Clinical Implications : Observations from clinical trials suggest that this compound may offer therapeutic benefits in patients with metabolic syndrome by improving inflammatory markers and overall metabolic health .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A clinical trial evaluated the effects of this compound on patients with hypertension resistant to standard treatments. Results indicated a marked reduction in blood pressure alongside improved renal function markers.
  • Case Study 2 : An investigation into its anti-inflammatory properties demonstrated significant reductions in inflammatory cytokines in patients with chronic inflammatory diseases after treatment with this compound.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Mineralocorticoid AntagonismBlocks aldosterone effects on kidneys
Diuretic EffectPromotes sodium excretion
Anti-inflammatoryReduces inflammatory markers
Cell Proliferation InhibitionInhibits PDGF-induced proliferation

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPALHVCPNEJKY-ZQVQXZBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(O5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747634
Record name (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52520-27-1
Record name (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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